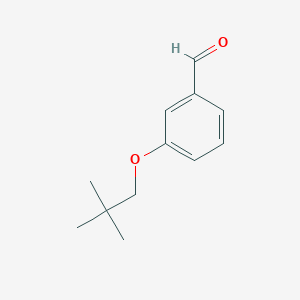

![molecular formula C14H14O B2868277 螺[1,2-二氢茚-3,4'-环己-2-烯]-1'-酮 CAS No. 54922-04-2](/img/structure/B2868277.png)

螺[1,2-二氢茚-3,4'-环己-2-烯]-1'-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Spiro[1,2-dihydroindene-3,4’-cyclohex-2-ene]-1’-one is a type of spiro compound . Spiro compounds are characterized by having two rings sharing the same atom, the quaternary spiro carbon . These compounds are inherently highly 3-dimensional structures . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally . Spirocyclic compounds can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, in comparison to the respective monocyclic structure .

Synthesis Analysis

The synthesis of spirocyclic compounds has been a significant objective in organic and medicinal chemistry . The development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings has been analyzed . These structures are important for applications in medicinal chemistry, as intermediates or final products in total synthesis, and as model compounds for the development of enantioselective catalytic methodologies .Molecular Structure Analysis

Spiro[1,2-dihydroindene-3,4’-cyclohex-2-ene]-1’-one is a spirocyclic compound, which is defined as a bicycle connected by a single fully-substituted carbon atom . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally .Chemical Reactions Analysis

Spiro compounds have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties . The synthesis of spirocyclic β-lactams proceeded via carbonylation of the acyclic diaminocarbenes leading to diaminoketenes, which underwent a retro-Wolff rearrangement to give (amido)(amino)carbenes followed by an intramolecular C–H insertion to afford the final products .Physical and Chemical Properties Analysis

Spirocyclic compounds can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, in comparison to the respective monocyclic structure . They access relatively underexplored chemical space and novel intellectual property (IP) space .科学研究应用

合成和构建

- 多米诺狄尔斯-阿尔德反应合成:螺[环己烷-1,2'-茚]-3-烯-1',3'-二酮类似于螺[1,2-二氢茚-3,4'-环己-2-烯]-1'-酮,通过多米诺狄尔斯-阿尔德反应合成。该方法包括酸介导的蒈醇脱水和顺序狄尔斯-阿尔德反应,展示了一种构建复杂螺化合物的有效方法 (Yang, Sun, & Yan, 2018).

在药物发现中的应用

- 在药物分子中的作用:螺环支架如螺[1,2-二氢茚-3,4'-环己-2-烯]-1'-酮已在药物发现中使用了 50 多年。它们提供了一个三维结构,有助于与三维结合位点的显着相互作用,使其成为药物开发中的有吸引力的靶点 (Zheng & Tice, 2016).

先进的合成技术

- 对映选择性有机催化方法:对映选择性有机催化方法允许合成具有高对映纯度和结构多样性的螺[吡咯烷-3,3'-羟吲哚]衍生物。该技术对于药物化学和多样性合成具有重要意义 (Chen et al., 2009).

新颖的合成途径

- 环戊二烯基配体偶联:已经开发出一种独特的方法,包括用氯化铋(iii)处理钛环戊二烯基,以生产螺化合物。这种方法不同于传统的二氢茚衍生物形成 (Bando et al., 2017).

作用机制

未来方向

Spiro compounds have attracted significant interest in medicinal chemistry due to their numerous biological activities . They have a significant position in discovering drugs with potential antioxidant activities . The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . This suggests that future research may continue to explore the synthesis and applications of spiro compounds.

属性

IUPAC Name |

spiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c15-12-6-9-14(10-7-12)8-5-11-3-1-2-4-13(11)14/h1-4,6,9H,5,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZLWLBKDBUFIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC3=CC=CC=C32)C=CC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

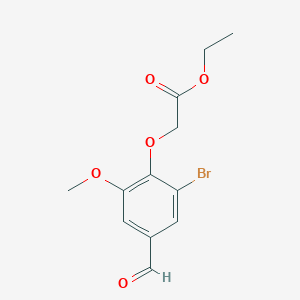

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2868200.png)

![2-fluoro-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide](/img/structure/B2868202.png)

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2868204.png)

![3-[(1-Quinoxalin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2868205.png)

![6-((3,4-dichlorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2868206.png)

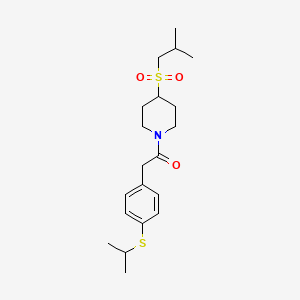

![5-[4-(3-Methoxypropoxy)piperidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2868209.png)

![N-[2-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2868211.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2868212.png)

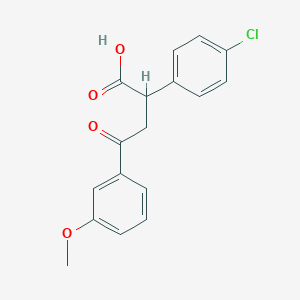

![(4-(Tert-butyl)phenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2868216.png)